

An In-depth Technical Guide to 3-(Morpholin-4-yl)butanenitrile

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Compound of Interest		
Compound Name:	3-(Morpholin-4-yl)butanenitrile	
Cat. No.:	B2546118	Get Quote

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Disclaimer: The following guide on **3-(Morpholin-4-yl)butanenitrile** is a comprehensive overview based on established chemical principles and data from structurally related compounds. As of the latest literature review, this specific molecule has not been the subject of extensive dedicated study. Therefore, the experimental protocols are predictive, and the biological activity is inferred from the broader class of morpholine-containing compounds.

Introduction

Morpholine is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its presence can enhance pharmacological potency, selectivity, and pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide focuses on the nitrile-containing derivative, **3-(Morpholin-4-yl)butanenitrile**, providing a projected synthesis, physicochemical properties based on analogous compounds, and an overview of the potential biological significance of the morpholine moiety.

Physicochemical Properties

While experimental data for **3-(Morpholin-4-yl)butanenitrile** is not readily available, the following table summarizes the physicochemical properties of structurally similar morpholinoand amino-nitriles to provide an estimated profile.



Property	4- Morpholinebutanen itrile[3]	3- (Butylamino)propio nitrile[2]	Butanenitrile[4][5]
Molecular Formula	C8H14N2O	C7H14N2	C4H7N
Molecular Weight	154.21 g/mol	126.20 g/mol	69.11 g/mol
Boiling Point	Not available	Not available	117.6 °C
Melting Point	Not available	Not available	-111.9 °C
Density	Not available	Not available	0.794 g/mL
Solubility in Water	Soluble	Soluble	0.033 g/100 mL
LogP	-0.1	0.7	Not available

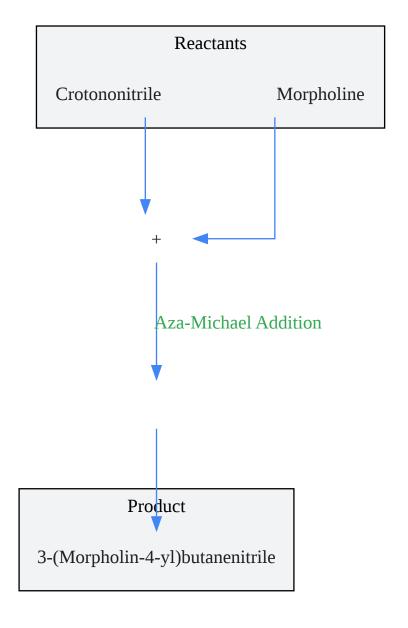
Note: The properties of **3-(Morpholin-4-yl)butanenitrile** are expected to be broadly similar to these analogs, with a molecular weight of 154.21 g/mol (C₉H₁₆N₂O).

Synthesis and Experimental Protocols

The most direct and plausible synthetic route to **3-(Morpholin-4-yl)butanenitrile** is the aza-Michael addition of morpholine to crotononitrile (but-2-enenitrile). This reaction is a well-established method for the formation of β -aminonitriles.[6][7]

Proposed Synthetic Scheme





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Caption: Proposed synthesis of 3-(Morpholin-4-yl)butanenitrile.

Detailed Experimental Protocol

Materials:

- Crotononitrile (but-2-enenitrile)
- Morpholine



- Ethanol (or other suitable solvent, e.g., acetonitrile or solvent-free)
- Diethyl ether (for extraction/precipitation)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 equivalent). If a solvent is used, dissolve the morpholine in ethanol (approximately 2-3 mL per mmol of morpholine).
- Addition of Reactant: While stirring, slowly add crotononitrile (1.0 equivalent) to the
 morpholine solution. The reaction can be exothermic, so the addition should be controlled to
 maintain a gentle reflux. For a solvent-free reaction, the addition should be particularly slow,
 and the flask may require cooling in an ice bath to manage the exotherm.
- Reaction: After the addition is complete, heat the mixture at reflux for 4-6 hours. The
 progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas
 Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent
 was used, remove it under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by one of the following methods:
 - Distillation: Purify the product by vacuum distillation.
 - Crystallization/Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent and precipitate it by adding a non-polar solvent like diethyl ether or hexane.
- Drying: Dry the purified product over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield pure **3-(Morpholin-4-yl)butanenitrile**.



Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Biological and Pharmacological Context

While there is no specific biological data for **3-(Morpholin-4-yl)butanenitrile**, the morpholine ring is a key pharmacophore in a wide array of biologically active compounds. The inclusion of this moiety has been linked to various pharmacological activities.

General Activities of Morpholine Derivatives

Morpholine-containing molecules have demonstrated a broad spectrum of biological activities, including:

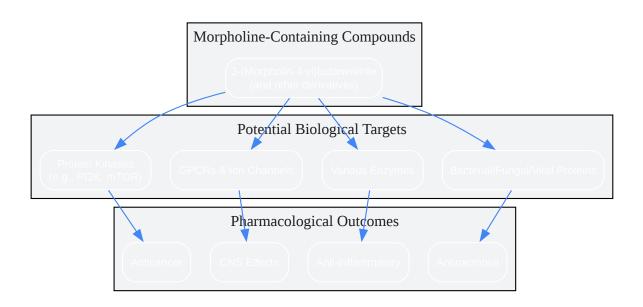
- Anticancer: As inhibitors of kinases such as PI3K and mTOR.[8]
- Antibacterial and Antifungal: Found in antibiotics like linezolid.[9]
- Anti-inflammatory: By inhibiting inflammatory mediators.[10]
- Antiviral: As components of various antiviral agents.[2]
- Central Nervous System (CNS) Activity: Including antidepressant and anxiolytic effects.

The nitrogen atom of the morpholine ring is typically not metabolized, which contributes to the metabolic stability of drugs containing this group. The ring's conformation can also play a crucial role in binding to biological targets.[1]

Potential Signaling Pathways and Targets

Given the diverse roles of morpholine in medicinal chemistry, **3-(Morpholin-4-yl)butanenitrile** could potentially interact with a variety of biological targets. The nitrile group can also participate in hydrogen bonding or act as a bioisostere for other functional groups.





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